

Borrelidin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical architecture of **borrelidin**, a potent and structurally complex 18-membered macrolide antibiotic. **Borrelidin** has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-angiogenic, anti-malarial, and antimicrobial properties.[1] This guide will focus on the molecule's intricate structural features, stereochemical configuration, and the experimental methodologies used for its characterization.

Chemical Structure

Borrelidin was first isolated from Streptomyces rochei in 1949.[1] Its chemical structure was later elucidated, revealing a unique 18-membered macrolide ring.[1] The molecule is characterized by several key structural features: a conjugated diene system, a distinctive cyclopentane carboxylic acid side chain, and a rare nitrile moiety at the C12 position.[1][2]

The molecular formula of **borrelidin** is C28H43NO6, and it has a molecular weight of approximately 489.7 g/mol .[3][4]

Caption: 2D Chemical Structure of **Borrelidin**.

Stereochemistry



The complex structure of **borrelidin** contains multiple stereocenters and geometric isomers, which are critical for its biological activity.

2.1. Absolute Configuration

The absolute configuration of **borrelidin** was definitively confirmed using X-ray crystallography. [1] This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.[5] The IUPAC name, which includes the stereochemical descriptors, is (1R,2R)-2-[(2S,4E,6Z,8R,9S,11R,13S,15S,16S)-7-cyano-8,16-dihydroxy-9,11,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6-dien-2-yl]cyclopentane-1-carboxylic acid.[4]

The stereochemistry at the chiral centers is as follows:

- Cyclopentane Ring: 1R, 2R
- Macrolide Ring: 2S, 8R, 9S, 11R, 13S, 15S, 16S

2.2. Geometric Isomerism

Borrelidin possesses a conjugated diene system within its macrolide ring. The geometry of these double bonds has been determined to be:

- C4-C5 double bond: E (trans) configuration
- C6-C7 double bond: Z (cis) configuration[4]

Quantitative Data

3.1. Physicochemical Properties

Property	Value	Source
Molecular Formula	C28H43NO6	[3][4]
Molecular Weight	489.7 g/mol	[3]
CAS Number	7184-60-3	[3][4]







3.2. Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation.[6] The assignment of ¹H and ¹³C NMR signals for **borrelidin** confirms its complex structure. Below is a summary of reported NMR data.



Atom No.	¹³ C Chemical Shift (ppm)	¹H Chemical Shift (ppm)
1	172.9 (-OCO)	-
2	70.0	-
3	73.2	-
4	-	6.13-6.74
5	-	6.13-6.74
6	-	6.13-6.74
7	-	-
8	-	-
9	-	-
10	-	-
11	76.3	-
12	-	-
13	-	-
14	-	-
15	-	-
16	-	-
17	-	-
18	179.9 (-COOH)	-
CN	116.0	-
Aliphatics	-	0.73-2.62

Note: This table represents a compilation of key signals as reported in the literature.[7] For complete and detailed assignments, referring to the primary literature is recommended.

3.3. Biological Activity



Borrelidin's primary mechanism of action is the potent and specific inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme in protein synthesis.[8][9] It acts as a noncompetitive, tight-binding inhibitor.[9]

Target Enzyme	Organism	Inhibition Constant (Ki)
Threonyl-tRNA Synthetase	E. coli	~4 nM
Threonyl-tRNA Synthetase	Human	~7 nM

Source: Biochemical studies have demonstrated these Ki values in vitro.[8]

Experimental Protocols

4.1. Isolation of Borrelidin

Borrelidin is a secondary metabolite produced by several species of Streptomyces.[4][10] The general protocol for its isolation involves:

- Fermentation: Culturing a **borrelidin**-producing strain (e.g., Streptomyces rochei) in a suitable liquid medium under optimal conditions for metabolite production.
- Extraction: Separating the mycelium from the culture broth. The active compound is then extracted from both the filtrate and the mycelium using an organic solvent like ethyl acetate.
- Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure **borrelidin**.
- Characterization: The purified compound's identity is confirmed using spectroscopic methods like NMR, mass spectrometry, and comparison with known standards.

4.2. Structural Elucidation: X-ray Crystallography

The definitive determination of **borrelidin**'s absolute stereochemistry was achieved through single-crystal X-ray diffraction analysis.[1]

Foundational & Exploratory





- Crystallization: The first and often most challenging step is to grow high-quality, single
 crystals of the purified **borrelidin**. This involves slowly evaporating a solution of the
 compound in a suitable solvent system.
- Data Collection: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[5] The intensities and positions of these spots are meticulously recorded by a detector.[5]
- Structure Solution: The diffraction data is processed to generate an electron density map of the molecule within the crystal lattice.[11]
- Model Building and Refinement: An atomic model of **borrelidin** is built into the electron density map. This model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction data, yielding the final, highly accurate three-dimensional structure.[11]

4.3. Biological Assay: ThrRS Inhibition Assay

The inhibitory activity of **borrelidin** against threonyl-tRNA synthetase is commonly measured using an ATP-PPi exchange assay.

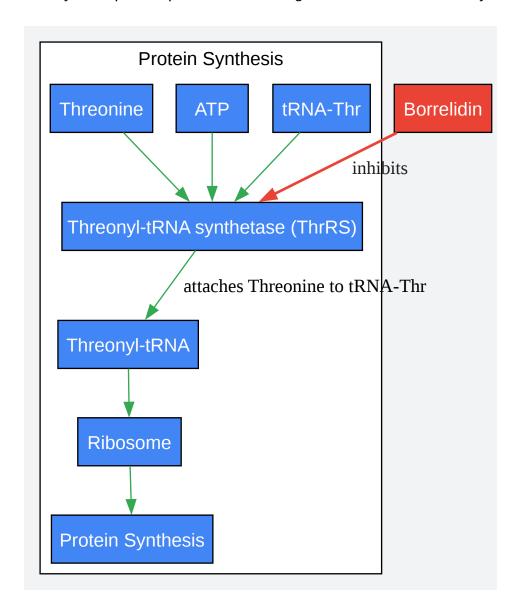
- Reaction Mixture: A reaction mixture is prepared containing the ThrRS enzyme, L-threonine, ATP, and radiolabeled pyrophosphate ([32P]PPi).
- Inhibitor Addition: Varying concentrations of borrelidin are added to the reaction mixtures.
- Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and allowed to proceed for a set time at a specific temperature. The reaction is then stopped, typically by adding an acid.
- Quantification: The amount of [32P]ATP formed is quantified. The radiolabeled ATP binds to activated charcoal, while the free [32P]PPi does not. The radioactivity of the charcoal is measured using a scintillation counter.
- Data Analysis: The rate of ATP formation is plotted against the inhibitor concentration to determine the IC₅₀ or Ki value, quantifying the potency of **borrelidin**.



Pathways and Workflows

5.1. Mechanism of Action: Inhibition of Protein Synthesis

Borrelidin targets ThrRS, which is responsible for attaching the amino acid threonine to its corresponding tRNA. This is a critical step in protein synthesis. By inhibiting this enzyme, **borrelidin** effectively halts protein production, leading to its antimicrobial and cytotoxic effects.



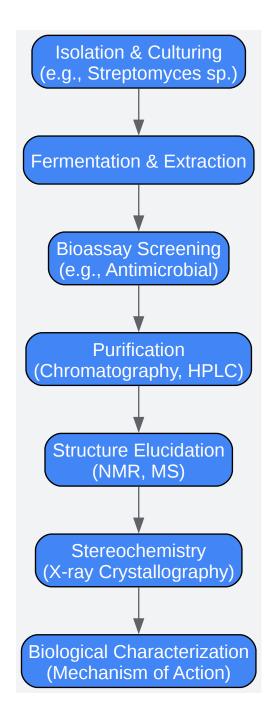
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Caption: Borrelidin's inhibition of Threonyl-tRNA synthetase (ThrRS).

5.2. Natural Product Discovery Workflow



The discovery and characterization of a natural product like **borrelidin** follow a well-established scientific workflow.



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Caption: General workflow for natural product discovery.



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